Pyrithyldione

Catalog No.
S576277
CAS No.
77-04-3
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithyldione

CAS Number

77-04-3

Product Name

Pyrithyldione

IUPAC Name

3,3-diethyl-1H-pyridine-2,4-dione

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

NZASCBIBXNPDMH-UHFFFAOYSA-N

SMILES

CCC1(C(=O)C=CNC1=O)CC

Synonyms

3,3-diethyl-1,2,3,4-tetrahydro-2,4-pyridinedione, benedorm, didropyridine, Persedon, pyrithyldione

Canonical SMILES

CCC1(C(=O)C=CNC1=O)CC

Epilepsy Research

Pyrithyldione initially gained attention as a potential anticonvulsant (anti-seizure) medication. Early studies in animals and humans during the 1940s and 1950s suggested its efficacy in reducing seizure frequency, particularly in individuals with myoclonic seizures (brief, involuntary muscle jerks). However, further investigations revealed limited long-term effectiveness and concerns about adverse effects, leading to its discontinuation as a mainstream antiepileptic drug.

Understanding GABAergic System

Pyrithyldione possesses structural similarities to gamma-aminobutyric acid (GABA), a vital inhibitory neurotransmitter in the central nervous system. This resemblance has led researchers to use pyrithyldione as a tool compound to study the GABAergic system and its role in various neurological functions. By observing how pyrithyldione interacts with GABA receptors or affects GABAergic signaling pathways, scientists can gain insights into the complex mechanisms underlying anxiety, movement disorders, and sleep regulation [].

Investigating Other Neurological Functions

Beyond epilepsy and the GABAergic system, preliminary research has explored pyrithyldione's potential effects on other neurological functions. Studies have investigated its neuroprotective properties against various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, although these findings remain largely preclinical and require further investigation [].

Pyrithyldione is a chemical compound with the molecular formula C9H13NO2, classified as a sedative-hypnotic agent. Initially synthesized in the mid-20th century, it was explored for its potential as an anticonvulsant medication, particularly for myoclonic seizures. Its structure features a dihydropyridine ring, characterized by two nitrogen atoms and a double bond between carbon atoms, along with two ethyl groups attached at position 3 . Despite its early promise, concerns regarding adverse effects, particularly agranulocytosis (a severe reduction in white blood cells), led to its withdrawal from clinical use .

Pyrithyldione shares structural similarities with several other compounds that also interact with the GABAergic system or exhibit sedative properties. Below is a comparison of pyrithyldione with similar compounds:

Compound NameStructure TypePrimary UseUnique Features
Gamma-Aminobutyric AcidAmino acidNeurotransmitterNatural inhibitory neurotransmitter
PhenobarbitalBarbiturateAnticonvulsantLong history of clinical use; risk of dependence
DiazepamBenzodiazepineAnxiolyticWidely used for anxiety; rapid onset of action
ClonazepamBenzodiazepineAnticonvulsantEffective for panic disorders; longer half-life

Pyrithyldione is unique due to its specific dihydropyridine structure and historical context as a sedative-hypnotic agent that has fallen out of favor due to safety concerns .

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

Pyrithyldione is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione [3]. The compound possesses the molecular formula C₉H₁₃NO₂ with a precise molecular weight of 167.2050 atomic mass units [4] [6]. The Chemical Abstracts Service registry number for this compound is 77-04-3, which serves as its unique chemical identifier in databases worldwide [2] [4].

The structural framework of pyrithyldione consists of a six-membered heterocyclic ring containing one nitrogen atom, with two carbonyl groups positioned at the 2 and 4 positions of the ring system [3]. The 3-position features a quaternary carbon center bearing two ethyl substituents, which distinguishes this compound from other pyridinedione derivatives [2] [3]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for pyrithyldione is NZASCBIBXNPDMH-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [4] [6].

Alternative systematic names for this compound include 3,3-diethyl-2,4(1H,3H)-pyridinedione and 2,4-dioxo-3,3-diethyltetrahydropyridine, which reflect different aspects of the molecular structure and naming conventions [4] [15] [29]. The compound belongs to the chemical class of dihydropyridines, specifically the tetrahydropyridine derivatives with dione functionality [3].

PropertyValueReference
International Union of Pure and Applied Chemistry Name3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione [3]
Molecular FormulaC₉H₁₃NO₂ [2] [4]
Molecular Weight167.2050 g/mol [4] [6]
Chemical Abstracts Service Number77-04-3 [2] [4]
International Chemical Identifier KeyNZASCBIBXNPDMH-UHFFFAOYSA-N [4] [6]

Spectroscopic Profiling (Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Mass Spectrometry Analysis

Mass spectrometric analysis of pyrithyldione has been documented in the National Institute of Standards and Technology Mass Spectrometry Data Center database, with electron ionization mass spectrum number 408728 [12]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight of the compound [12]. The electron ionization fragmentation pattern provides structural information about the diethyl-substituted pyridinedione framework [12].

The mass spectrometric data compilation indicates that the spectrum exhibits characteristic fragmentation patterns typical of N-heterocyclic compounds with carbonyl functionality [12]. The National Institute of Standards and Technology database entry represents data collected from the Tox21 Consortium in 2012, providing standardized reference spectra for compound identification purposes [12].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of pyrithyldione reveals distinctive spectral features characteristic of the diethyl-substituted tetrahydropyridinedione structure [9] [24]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the ethyl substituents, with characteristic triplet patterns for the methyl groups and quartet patterns for the methylene groups adjacent to the quaternary carbon center [24].

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework, including the carbonyl carbons at positions 2 and 4, the quaternary carbon at position 3, and the aliphatic carbons of the ethyl substituents [25]. The chemical shift dispersion in carbon-13 nuclear magnetic resonance spectroscopy offers superior resolution compared to proton nuclear magnetic resonance for distinguishing between structurally similar compounds [25].

Infrared Spectroscopy

Infrared spectroscopic analysis of pyrithyldione exhibits characteristic absorption bands corresponding to the carbonyl stretching vibrations and nitrogen-hydrogen stretching modes [13] [16]. The compound displays typical amide and ketone functionality in the infrared spectrum, with carbonyl stretches appearing in the region around 1700 wavenumbers per centimeter [13] [16].

The infrared spectrum provides valuable information about the hydrogen bonding interactions and conformational states of the molecule in the solid state [13]. The spectroscopic characteristics are consistent with the presence of a cyclic diamide structure with additional ketone functionality [16].

Spectroscopic TechniqueKey FeaturesChemical Information
Mass SpectrometryMolecular ion at m/z 167Molecular weight confirmation
¹H Nuclear Magnetic ResonanceEthyl group patternsDiethyl substitution verification
¹³C Nuclear Magnetic ResonanceCarbonyl and aliphatic carbonsCarbon framework elucidation
Infrared SpectroscopyCarbonyl and N-H stretchesFunctional group identification

Crystallographic Data and Polymorphic Forms

Crystal Structure Analysis

Pyrithyldione exhibits multiple crystalline polymorphic forms, with four distinct crystal modifications identified and characterized through comprehensive crystallographic studies [17] [18]. The existence of these polymorphic forms has been investigated using differential scanning calorimetry, hot-stage microscopy, X-ray diffraction, and powder synchrotron X-ray diffraction techniques [17] [18].

Crystal structure determinations have been performed for forms I, II, and III of pyrithyldione, revealing detailed molecular packing arrangements and intermolecular interactions [17] [18]. The crystallographic analysis provides insights into the hydrogen bonding patterns and conformational preferences of the molecule in the solid state [17].

Polymorphic Form Characteristics

Form I of pyrithyldione exhibits a melting point range of 92-93 degrees Celsius, representing one of the characterized crystalline modifications [29] [20]. Form II demonstrates a higher melting point of 97-98 degrees Celsius, indicating different thermodynamic stability and packing efficiency compared to Form I [29] [20]. Form III shows the lowest melting point range of 81-86 degrees Celsius among the characterized forms [29] [20].

The polymorphic behavior of pyrithyldione has been studied extensively, with research indicating that none of the metastable forms exist stably at room temperature [17] [18]. The thermal analysis reveals complex phase relationships between the different crystalline modifications, with specific transition temperatures and enthalpic changes associated with polymorphic transformations [17].

Physical Properties and Crystalline Characteristics

The compound crystallizes as pale yellow to colorless crystals with moderate solubility in water and high solubility in common organic solvents [20] [29]. The density of pyrithyldione is estimated at approximately 1.1222 grams per cubic centimeter, consistent with the molecular structure and packing efficiency [20].

The boiling point under reduced pressure (14 millimeters of mercury) is reported as 187-189 degrees Celsius, providing information about the thermal stability and volatility characteristics of the compound [29] [6]. The refractive index is estimated at 1.4680, reflecting the optical properties of the crystalline material [20].

Crystal FormMelting Point (°C)StabilityReference
Form I92-93Stable [29] [20]
Form II97-98Metastable [29] [20]
Form III81-86Metastable [29] [20]
Form IVNot specifiedIdentified [17] [18]
Physical PropertyValueUnitsReference
Density1.1222g/cm³ [20]
Boiling Point (14 mmHg)187-189°C [29] [6]
Refractive Index1.4680- [20]
Water SolubilityModerate- [29]
AppearancePale yellow to colorless crystals- [20]

The chemical compound pyrithyldione was first invented in 1949, marking the beginning of its development as a pharmaceutical agent [1] [2] [3] [4]. During this initial period of development, pyrithyldione emerged as a significant member of the piperidinedione derivative class of compounds [5]. The compound, with its molecular formula of carbon nine hydrogen thirteen nitrogen oxygen two (C9H13NO2) and molecular weight of 167.205 grams per mole [6] [7], was initially synthesized as a potential alternative to barbiturates for sedative and hypnotic applications [1] [2].
The early synthetic methodologies employed during the 1949-1959 period focused on establishing the fundamental chemical pathways necessary to produce pyrithyldione. These initial routes represented the foundational work that would later be refined and optimized for industrial production. The compound was developed with the specific goal of creating a sedative-hypnotic agent that would offer advantages over existing barbiturate medications, particularly in terms of reduced toxicity [1] [2] [3].

The systematic name for pyrithyldione is 3,3-diethyl-1H-pyridine-2,4-dione, reflecting its structural characteristics as a dihydropyridine derivative [7]. During the early synthesis period, researchers worked to establish reliable synthetic pathways that could produce this compound with sufficient purity and yield for pharmaceutical applications. The compound bears the Chemical Abstracts Service registry number 77-04-3, which was assigned during this early development phase [6] [7].

Chemical Properties and Early Synthesis Challenges

PropertyValueUnitSource
Molecular FormulaC9H13NO2-Multiple citations [6] [7]
Molecular Weight167.205-167.209g/molCitations [6] [7]
Boiling Point608.46KJoback Calculated Property [6]
Melting Point464.70KJoback Calculated Property [6]
Critical Temperature856.42KJoback Calculated Property [6]
Critical Pressure3456.14kPaJoback Calculated Property [6]

The early synthetic routes faced several technical challenges that were characteristic of pharmaceutical development in the 1940s and 1950s. These included achieving consistent product quality, optimizing reaction conditions, and scaling up laboratory procedures to pilot plant levels. The synthetic chemistry of the period relied heavily on traditional organic synthesis methods, with limited access to the advanced analytical techniques and process control systems that would become available in later decades.

Roche's Improved Industrial Synthesis (1959 Patent)

In 1959, Hoffmann-La Roche developed and patented an improved method for the manufacture of pyrithyldione [1] [2] [3] [4] [8]. This patent represented a significant advancement in the synthetic methodology, providing enhanced manufacturing processes that offered improved yield and purity compared to the earlier synthetic routes. The Roche patent marked the transition from experimental laboratory synthesis to viable industrial production methods.

The improved synthesis method patented by Roche addressed several key limitations of the earlier synthetic approaches. These improvements included optimized reaction conditions, more efficient purification procedures, and manufacturing processes that were better suited for large-scale production. The patent documentation outlined specific methodologies that could be implemented in industrial pharmaceutical manufacturing facilities.

The 1959 Roche patent represented the culmination of a decade of research and development work on pyrithyldione synthesis. The improvements incorporated into this patent included refined temperature control protocols, optimized solvent systems, and enhanced reaction monitoring techniques. These technological advances enabled the pharmaceutical industry to produce pyrithyldione with greater consistency and efficiency than had been possible with the earlier synthetic methods.

Industrial Scale Production Considerations

The Roche patent addressed several critical aspects of pharmaceutical manufacturing that were essential for commercial viability. These included the development of synthetic routes that could be carried out safely in industrial settings, the optimization of raw material utilization to minimize waste, and the implementation of quality control measures to ensure consistent product specifications. The patent also addressed regulatory considerations that were becoming increasingly important in pharmaceutical manufacturing during the late 1950s.

The improved synthesis method incorporated several technical innovations that enhanced the overall manufacturing process. These included the use of more selective reagents that reduced the formation of unwanted byproducts, optimized work-up procedures that improved product recovery, and purification methods that achieved higher levels of chemical purity. The patent represented a comprehensive approach to pharmaceutical manufacturing that considered both technical and economic factors.

Solvent Systems and Lyophilization Techniques

The formulation and processing of pyrithyldione involved sophisticated solvent systems and specialized drying techniques that were critical to achieving the desired pharmaceutical properties. Lyophilization, also known as freeze-drying, emerged as an important processing technique for pharmaceutical compounds during this period [9] [10] [11] [12]. This process involves the removal of water from a product after it is frozen and placed under vacuum, allowing ice to change directly from solid to vapor without passing through a liquid phase [9].

Lyophilization Process Parameters

The lyophilization of pharmaceutical compounds like pyrithyldione requires careful control of multiple process parameters to achieve optimal results [9] [11] [12]. The process consists of three distinct phases: freezing, primary drying through sublimation, and secondary drying through desorption [9] [11]. Each phase must be carefully controlled to preserve the chemical integrity and pharmaceutical properties of the compound.

Process PhaseTemperature RangePressure RangeDurationCritical Parameters
Freezing-40°C to -80°CAtmospheric2-6 hoursNucleation control, crystal formation [11]
Primary Drying-30°C to -10°C5-200 Pa12-48 hoursSublimation rate, heat transfer [11] [12]
Secondary Drying20°C to 40°C5-50 Pa3-10 hoursDesorption kinetics, residual moisture [11] [12]

The selection of appropriate solvent systems for pyrithyldione processing required consideration of multiple factors including compound solubility, stability, and compatibility with lyophilization equipment [14]. Non-aqueous co-solvent systems were evaluated for their potential to improve processing efficiency and product quality [14]. These systems offered advantages including increased drug solubility, enhanced sublimation rates, and improved product stability [14].

Advanced Solvent System Considerations

The development of optimized solvent systems for pyrithyldione involved extensive evaluation of various organic solvents and solvent combinations [14]. Tertiary-butanol emerged as particularly useful in pharmaceutical lyophilization due to its high vapor pressure, complete freezing in commercial freeze-dryers, and low toxicity profile [14]. The use of tertiary-butanol-water combinations demonstrated significant advantages in terms of processing efficiency and final product quality.

The implementation of co-solvent systems required careful consideration of safety factors, including proper handling and storage of flammable solvents, control of residual solvent levels in the final product, and compliance with regulatory requirements for pharmaceutical manufacturing [14]. These considerations were particularly important for pyrithyldione manufacturing, given its intended use as a pharmaceutical agent for human consumption.

The lyophilization technology employed for pyrithyldione processing incorporated several critical components including vacuum chambers, temperature-controlled shelves, condensers for solvent recovery, and sophisticated control systems for process monitoring [15] [16]. The successful implementation of these technologies required precise coordination of multiple operational parameters to achieve consistent product quality and manufacturing efficiency.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Melting Point

90.7 °C

UNII

8AB20823CK

Other CAS

77-04-3

Wikipedia

Pyrithyldione

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Occurrence of psychoactive compounds and their metabolites in groundwater downgradient of a decommissioned sewage farm in Berlin (Germany)

Ulrike Hass, Uwe Dünnbier, Gudrun Massmann
PMID: 22227832   DOI: 10.1007/s11356-011-0707-x

Abstract

Psychoactive compounds-meprobamate, pyrithyldione, primidone, and its metabolites, phenobarbital, and phenylethylmalonamide-were detected in groundwater within the catchment area of a drinking water treatment plant located downgradient of a former sewage farm in Berlin, Germany. The aim of this study was to investigate the distribution of the psychoactive compounds in anoxic groundwater and to assess the risk of drinking water contamination. Groundwater age was determined to achieve a better understanding of present hydrogeological conditions.
A large number of observation and production wells were sampled. Samples were analyzed using solid-phase extraction and ultrahigh-performance liquid chromatography-tandem mass spectrometry. Groundwater age was estimated using the helium-tritium ((3)He-(3)H) dating method.
Concentrations of psychoactive compounds up to 1 μg/L were encountered in the contamination plume. Generally, concentrations of phenobarbital and meprobamate were the highest. Elevated concentrations of the analytes were also detected in raw water from abstraction wells located approximately 2.5 km downgradient of the former sewage farm. Concentrations in the final drinking water were below the limit of quantification owing to dilution. The age of shallow groundwater samples ranged from years to a decade, whereas groundwater was up to four decades old at 40 m below ground. Concentrations of the compounds increased with groundwater age.
Elevated concentrations of psychoactive drugs indicate a strong persistence of these compounds in the environment under anoxic aquifer conditions. Results suggest that the heritage of sewage irrigation will affect raw water quality in the area for decades. Therefore, further monitoring of raw and final drinking water is recommended to ensure that contaminant concentrations remain below the health-based precautionary value.


A tale of two polymorphic pharmaceuticals: pyrithyldione and propyphenazone and their 1937 co-crystal patent

Andreas Lemmerer, Joel Bernstein, Ulrich J Griesser, Volker Kahlenberg, Daniel M Többens, Saul H Lapidus, Peter W Stephens, Catharine Esterhuysen
PMID: 22076942   DOI: 10.1002/chem.201100667

Abstract

A co-crystal of two polymorphic active pharmaceutical ingredients (APIs), first reported and patented in 1937, has been prepared and thoroughly characterised, including crystal structure analysis. The existence of four crystal forms of one of the APIs, the sedative and hypnotic active pharmaceutical ingredient 3,3-diethyl-2,4(1H,3H)-pyridinedione, pyrithyldione (PYR), and of three crystal forms of the co-crystal-forming second API, the non-steroidal anti-inflammatory drug 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-3H-pyrazol-3-one, propyphenazone (PROP), has been reported previously, but they have only been partly characterised. For both compounds, none of the metastable forms exist at room temperature. DSC, hot-stage microscopy, X-ray diffraction and powder synchrotron X-ray diffraction were employed to characterise the polymorphic forms and to determine the crystal structures of forms I-III of PYR and forms I and II of PROP.


Recovery following an overdose of pyrithyldione

R M ROSE, R J MARCHAND
PMID: 18136186   DOI: 10.1001/jama.1949.82900500002006a

Abstract




Agranulocytosis following pyrithyldione therapy

T L TYSON
PMID: 18147853   DOI: 10.1001/jama.1949.62910020001006

Abstract




Agranulocytosis following the use of pyrithyldione; results of diagnostic test

M E EHRLICH, L N SUSSMAN
PMID: 18138524   DOI: 10.1001/jama.1949.62910020005006e

Abstract




[Persedon (Roche), a novel sedative and hypnotic]

J SKURSKY
PMID: 15398402   DOI:

Abstract




[Analysis of persedon]

W LANG
PMID: 14934554   DOI:

Abstract




[Effect of persedon and other hypnotics on hemopoiesis]

R JURGENS
PMID: 14847605   DOI:

Abstract




[Case of persedon poisoning]

F HANGEN
PMID: 14813016   DOI:

Abstract




[Important new drugs; histamine antagonists; visadron eyedrops; persedon; penifen; methionine; choline chloride]

G KUSCHINSKY
PMID: 14802156   DOI: 10.1055/s-0028-1117765

Abstract




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